REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9](Br)=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2].Cl.O1CCOC[CH2:16]1>CC(=O)OCC.[CH3-].[CH3-].[Zn+2]>[CH2:1]([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH3:16])=[C:8]([CH3:13])[N:7]=1)=[O:5])[CH3:2] |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NC(=C(C=C1)Br)C
|
Name
|
Pd(dppf)
|
Quantity
|
392 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
catalyst
|
Smiles
|
[CH3-].[CH3-].[Zn+2]
|
Name
|
|
Quantity
|
4.58 g
|
Type
|
catalyst
|
Smiles
|
[CH3-].[CH3-].[Zn+2]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture becomes warm
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at 100° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
at 80° C. for 72 h before it is cooled to rt
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aq. phase is extracted with EA (3×100 mL) and DCM (2×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by MPLC on silica gel (heptane:EA gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 434 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |